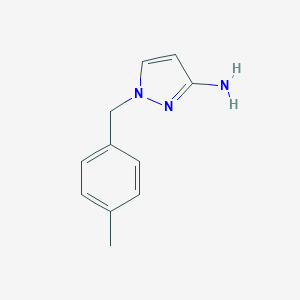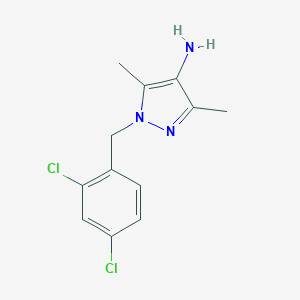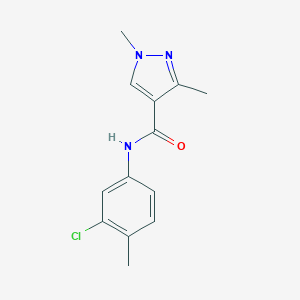
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with various functional groups including a carboxamide group (-CONH2), a methyl group (-CH3), and a phenyl group that is further substituted with a chlorine atom and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of various functional groups and the aromatic pyrazole ring. These groups would likely have significant effects on the overall shape and properties of the molecule .Chemical Reactions Analysis
This compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions. The pyrazole ring, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins involved in plant defense responses .
Mode of Action
It’s suggested that similar compounds may interfere with photosynthesis . They inhibit the fixation of labeled carbon dioxide in plant leaves, suggesting a potential disruption in the photosynthetic process .
Biochemical Pathways
Related compounds have been shown to induce the expression of disease resistance genes pr1, pr2, and pr5 in arabidopsis thaliana .
Result of Action
Similar compounds have been shown to provide long-lasting resistance in arabidopsis thaliana by promoting the accumulation of lignin, cellulose, and pectin .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-5-10(6-12(8)14)15-13(18)11-7-17(3)16-9(11)2/h4-7H,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJDVIJMMZULLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-chlorophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B507367.png)
![3-[(isopropylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B507394.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclopropylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B507521.png)
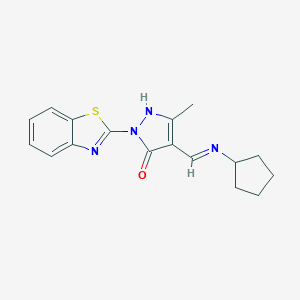
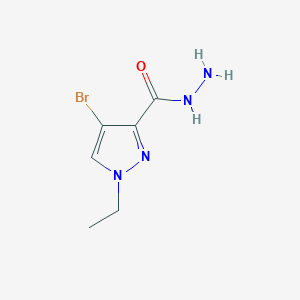
![3-[(4-Ethylpiperazinyl)carbonyl]-8-methoxychromen-2-one](/img/structure/B507676.png)

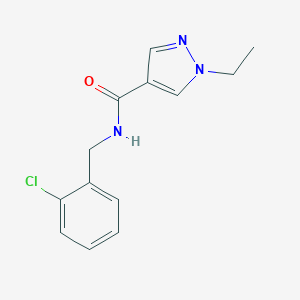
![11-(Difluoromethyl)-4-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B507814.png)
![5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B507835.png)
![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B507837.png)
